1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
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Description
1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C12H13N3O3S2 and its molecular weight is 311.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of 1,3,4-oxadiazole, including compounds structurally related to "1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone," have been extensively studied. For instance, a specific derivative was synthesized by reacting 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, Mass spectral studies, and confirmed by single crystal X-ray diffraction (Mamatha S.V et al., 2019). Such studies are crucial for understanding the compound's structural properties and potential for further modification.
Biological Activity and Therapeutic Potential
The biological activities of these compounds cover a wide range, from antimicrobial to antitumor properties. A notable study highlighted the remarkable anti-tuberculosis (TB) activity of a synthesized derivative, indicating its potential as a therapeutic agent against TB (Mamatha S.V et al., 2019). Furthermore, derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, showcasing the compound's versatility in addressing various infectious diseases (Zhiping Che et al., 2015).
Anticancer Applications
Additionally, research into the antitumor activities of related compounds, such as those involving the synthesis of novel pyrimidine derivatives, has been reported. These studies underscore the potential anticancer properties of the compound and its derivatives, laying the groundwork for further investigation into their therapeutic applications (T. Naik & K. Chikhalia, 2007).
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c16-10(15-3-5-17-6-4-15)8-20-12-14-13-11(18-12)9-2-1-7-19-9/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKMUCHKXCSEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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